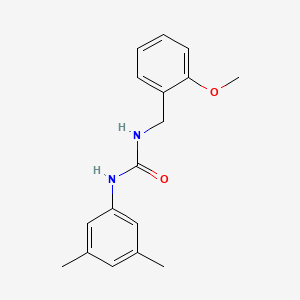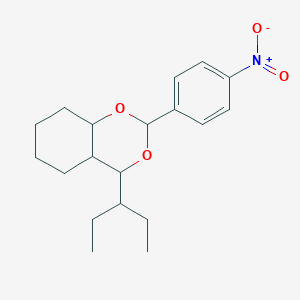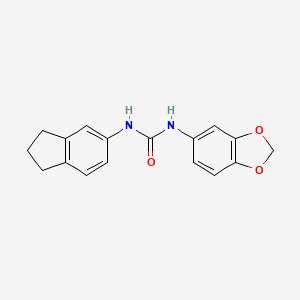
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea, also known as DMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMU is a member of the family of urea derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood. However, it has been proposed that N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea disrupts the function of these proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been shown to induce a variety of biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to decrease the levels of various proteins that are important for cell growth and survival. It has also been shown to increase the levels of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to inhibit the activity of enzymes that are involved in DNA repair, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that its mechanism of action is not fully understood. In addition, its anticancer effects have only been demonstrated in vitro and in animal models, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea. One area of interest is to further elucidate its mechanism of action. This could involve studying its interaction with Hsp90 and other proteins that are involved in cancer cell growth and survival. Another area of interest is to investigate its efficacy and safety in human clinical trials. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be further modified to improve its potency and selectivity for cancer cells. Finally, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be tested in combination with other anticancer agents to determine whether it has synergistic effects.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be synthesized through a simple reaction between 3,5-dimethylaniline and 2-methoxybenzyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be further improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-13(2)10-15(9-12)19-17(20)18-11-14-6-4-5-7-16(14)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYMTYMJPZDMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)
![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)